3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione
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Overview
Description
3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione is a heterocyclic compound that features a fused ring system combining an isoxazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione typically involves the cyclization of pyrimidine derivatives or the condensation of isoxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound’s structure allows it to bind to the active site of VEGFR-2, thereby blocking its activity and inhibiting the growth of new blood vessels in tumors.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Similar in structure but lacks the thione group.
Isoxazole derivatives: These compounds share the isoxazole ring but differ in the attached functional groups.
Pyrimidine derivatives: Compounds with a pyrimidine ring but different substituents.
Uniqueness
3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione is unique due to its fused ring system and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR-2 sets it apart from other similar compounds, making it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCIBYTNGQINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=S)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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